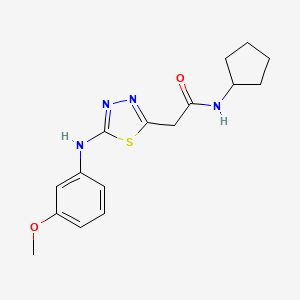

![molecular formula C13H10N4OS B2355924 N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203008-21-2](/img/structure/B2355924.png)

N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzo[1,2‐c;4,5‐cʹ]bis[1,2,5]thiadiazole‐porphyrin hybrid dyes was achieved by Pd‐catalyzed Sonogashira cross‐coupling . Another example is the preparation of a new benzothiadiazole (BTZ) luminogen via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a thiadiazole-based covalent triazine framework nanosheet was found to exhibit high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a benzo[c][1,2,5]thiadiazole-based electron acceptor was found to exhibit aggregated-induced emission (AIE) properties, attributed to its photoactive BTZ core and nonplanar geometry .科学的研究の応用

Synthesis and Biological Activity

- A study by Patel and Patel (2015) focused on synthesizing a series of heterocyclic compounds related to N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, demonstrating their potential antibacterial and antifungal activities against various pathogens. This research showcases the compound's application in developing new antimicrobial agents (Patel & Patel, 2015).

Antituberculosis Activity

- Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis GyrB, indicating the compound's relevance in addressing tuberculosis. This work highlights its application in discovering new drugs to combat tuberculosis (Jeankumar et al., 2013).

Electrochromic Materials

- Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine derivatives for their application in electrochromics, specifically focusing on their use in developing fast-switching green electrochromic polymers with low bandgap. This research underlines the compound's utility in creating advanced materials for electronic and optical applications (Ming et al., 2015).

Insecticidal Assessment

- Fadda et al. (2017) assessed the insecticidal properties of derivatives incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. Their findings offer insights into the potential use of these compounds in agricultural pest control (Fadda et al., 2017).

作用機序

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. It is part of the electron donor-acceptor (D-A) systems, which have been extensively researched for their use in photovoltaics or as fluorescent sensors . The presence of an intramolecular charge transfer mechanism during light absorption has been noted, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

It’s known that the btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz-containing metal-organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its photophysical properties. It has been used as a potential visible-light organophotocatalyst . In another study, a thiadiazole-based covalent triazine framework nanosheet showed high sensitivity and selectivity for primary aromatic amine detection by fluorescence quenching .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as light and the presence of other compounds. For instance, its use as a potential visible-light organophotocatalyst suggests that light plays a crucial role in its action . Furthermore, the compound showed a selective sensing behavior towards 2,4,6-trinitrophenol (TNP, commonly known as picric acid), even in the presence of other potentially competing nitroaromatic explosive compounds .

将来の方向性

特性

IUPAC Name |

N-(pyridin-4-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-13(15-8-9-3-5-14-6-4-9)10-1-2-11-12(7-10)17-19-16-11/h1-7H,8H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHFMKVUAPZTFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)

![3-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide](/img/structure/B2355854.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

![2-[1-(3-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2355859.png)

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)